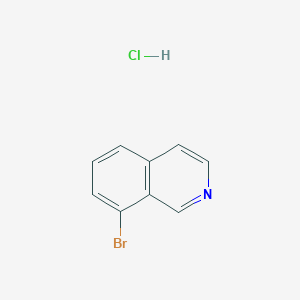

8-Bromoisoquinoline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-bromoisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBCKFPQUUVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Bromoisoquinoline hydrochloride chemical properties

This guide details the chemical properties, synthesis, and reactivity of 8-Bromoisoquinoline hydrochloride , a critical scaffold in medicinal chemistry and material science.

Chemical Identity & Core Properties

Executive Summary

This compound (CAS: 1159813-53-2) is the stabilized salt form of 8-bromoisoquinoline.[1][2] It serves as a high-value "peri-substituted" heterocyclic building block. Unlike the more common 5-bromoisoquinoline (which forms readily via electrophilic aromatic substitution), the 8-bromo isomer offers unique steric geometry and electronic properties due to its proximity to the isoquinoline nitrogen. This guide focuses on its utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for the development of CNS-active agents and kinase inhibitors.

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Data |

| Systematic Name | This compound |

| Free Base CAS | 63927-22-0 |

| Salt CAS | 1159813-53-2 |

| Molecular Formula | C₉H₆BrN[1][2][3] · HCl |

| Molecular Weight | 244.52 g/mol (Salt) / 208.05 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics (Hexane) |

| Acidity (pKa) | ~5.6 (Conjugate acid of free base) |

| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C |

Synthetic Architectures & Selectivity

A major technical challenge with 8-bromoisoquinoline is regioselectivity . Direct bromination of isoquinoline favors the 5-position due to the electronic distribution of the protonated heterocycle in acidic media. Therefore, authoritative synthesis requires de novo ring construction or functional group interconversion (Sandmeyer).

Synthesis Workflow Diagram

The following diagram contrasts the low-selectivity direct bromination with the high-fidelity cyclization route.

Figure 1: Comparative synthetic logic. The Pomeranz-Fritsch cyclization ensures the bromine is locked at the C8 position, avoiding the difficult separation of 5/8 isomers inherent in direct bromination.

Preferred Protocol (Pomeranz-Fritsch Approach)

-

Condensation: React 2-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal to form the Schiff base.

-

Cyclization: Treat the intermediate with strong acid (e.g., H₂SO₄ or PPA) to close the ring.

-

Critical Control Point: Temperature control is vital to prevent debromination or polymerization.

-

-

Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates instantly, preventing oxidation of the nitrogen lone pair during storage.

Reactivity Profile & Functionalization

The C8-Bromine bond is activated for transition-metal catalysis but is sterically more hindered than the C5 or C4 positions.

Cross-Coupling Capabilities

-

Suzuki-Miyaura Coupling:

-

Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, K₂CO₃, Dioxane/Water.

-

Utility: Introduction of aryl/heteroaryl groups for biaryl scaffolds.

-

Note: Boronic acids with ortho-substituents may suffer low yields due to the "peri-effect" (steric clash with the isoquinoline N-lone pair).

-

-

Buchwald-Hartwig Amination:

-

Conditions: Pd₂(dba)₃, Xantphos or BINAP, Cs₂CO₃, Toluene.

-

Utility: Synthesis of 8-aminoisoquinolines, which are precursors to fluorescent dyes and DNA intercalators.

-

C1-Lithiation (Site-Selective Functionalization)

The 8-bromo substituent directs lithiation to the C1 position (ortho to nitrogen) if low temperatures (-78°C) are maintained to prevent Lithium-Halogen exchange.

-

Reagent: LDA or LTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Outcome: Electrophilic trapping at C1 allows for 1,8-disubstituted isoquinolines.

Reactivity Decision Tree

Figure 2: Functionalization logic. The scaffold requires neutralization to the free base before organometallic coupling. C1-lithiation offers orthogonal functionalization.

Medicinal Chemistry Applications

The 8-bromoisoquinoline scaffold is "privileged" in drug discovery due to its ability to mimic adenosine and quinoline pharmacophores.

-

Excitatory Amino Acid Transporter (EAAT) Inhibitors:

-

Derivatives of 8-bromoisoquinoline (specifically UCPH-102 analogs) are selective inhibitors of EAAT1.[4] The 8-position substituent is critical for occupying the hydrophobic pocket of the transporter.

-

-

Kinase Inhibition:

-

Used as a hinge-binding motif where the nitrogen accepts a hydrogen bond, and the C8-aryl group (post-Suzuki coupling) extends into the solvent-exposed region or the hydrophobic back pocket.

-

-

12-Lipoxygenase Inhibitors:

-

Used as an intermediate to prepare sulfonamide derivatives that selectively inhibit 12-LOX, a target in platelet aggregation and cancer metastasis.

-

Handling, Stability & Safety (SDS Summary)

Signal Word: WARNING

-

Hazards:

-

Handling Protocol:

-

Always handle in a fume hood.[6]

-

The HCl salt is hygroscopic; reseal containers immediately under nitrogen/argon.

-

Incompatibility: Strong oxidizing agents. The free base reacts violently with strong acids.

-

-

First Aid:

References

-

Synthesis & Selectivity: Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Link (Demonstrates the difficulty of direct bromination and the need for alternative strategies for the 8-isomer).

-

EAAT1 Inhibition: Jensen, A. A., et al. (2009). Discovery of the First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1. Journal of Medicinal Chemistry, 52(4), 912–915. Link

-

Cross-Coupling Methodology: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 8-Bromoisoquinoline. Link

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline H… [cymitquimica.com]

- 3. 8-Bromoisoquinoline | 63927-22-0 [sigmaaldrich.com]

- 4. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

physicochemical characteristics of 8-Bromoisoquinoline hydrochloride

Technical Guide: Physicochemical Characterization & Application of 8-Bromoisoquinoline Hydrochloride

Part 1: Executive Summary & Strategic Importance

This compound (CAS: 1307316-93-3 for the salt; 63927-22-0 for the free base) represents a critical "privileged scaffold" in medicinal chemistry. Unlike the more common 4- or 5-bromoisoquinolines, the 8-bromo isomer offers a unique vector for substitution. It is positioned peri- to the nitrogen atom, creating specific steric and electronic environments that are highly valued for designing kinase inhibitors, GPCR ligands, and organic optoelectronic materials.

The hydrochloride salt form is preferred in late-stage development for its enhanced aqueous solubility and crystallinity compared to the free base. However, the 8-position is synthetically challenging to access directly due to the electronic bias of the isoquinoline ring, which favors electrophilic substitution at the 4- and 5-positions. This guide focuses on the rigorous characterization, salt formation, and validation of this high-value intermediate.

Part 2: Physicochemical Profile

The following table contrasts the Free Base (often the commercial starting material) with the Hydrochloride Salt (the stable, soluble form).

| Feature | 8-Bromoisoquinoline (Free Base) | This compound |

| CAS Number | 63927-22-0 | 1307316-93-3 |

| Formula | C₉H₆BrN | C₉H₇BrClN |

| MW | 208.06 g/mol | 244.52 g/mol |

| Appearance | Off-white to pale yellow solid | White to beige crystalline solid |

| Melting Point | 80–82 °C | >200 °C (Decomposes) |

| Solubility (Water) | Insoluble (<0.1 mg/mL) | Soluble (>20 mg/mL) |

| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH | Soluble in MeOH, DMSO; Insoluble in Et₂O |

| pKa (Conj. Acid) | ~4.6 (Pyridine-like nitrogen) | N/A (Already protonated) |

| Hygroscopicity | Low | Moderate (Desiccated storage required) |

Technical Insight: The pKa of the isoquinoline nitrogen is approximately 4.6. This relatively low basicity means the hydrochloride salt can hydrolyze in the presence of strong bases or during aqueous workups if the pH is not strictly controlled (< pH 3).

Part 3: Synthesis & Salt Formation Protocol

Commercial samples often arrive as the free base. Converting to the hydrochloride salt is a critical step for improving stability and water solubility for biological assays.

Protocol: Controlled Hydrochlorination

Objective: Convert 8-bromoisoquinoline free base to the HCl salt without over-acidification or degradation.

Reagents:

-

8-Bromoisoquinoline (Free Base)

-

Diethyl ether (Anhydrous) or Dichloromethane (DCM)

-

4M HCl in 1,4-Dioxane (Standardized)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 8-bromoisoquinoline free base in the minimum amount of anhydrous DCM. Ensure complete dissolution (sonicate if necessary).

-

Filtration (Optional): Filter through a 0.45 µm PTFE syringe filter to remove any insoluble inorganic impurities from the starting material.

-

Acid Addition: Chill the solution to 0–5 °C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

-

Observation: A white precipitate should form immediately.

-

-

Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure stoichiometric salt formation.

-

Isolation: Dilute the mixture with anhydrous diethyl ether (3x reaction volume) to drive precipitation. Filter the solid under argon or nitrogen (the salt can be hygroscopic).

-

Washing: Wash the filter cake with cold diethyl ether (2x) to remove excess HCl and organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours.

Part 4: Analytical Characterization & Logic

NMR Spectroscopy (Structural Validation)

The protonation of the nitrogen atom induces significant chemical shift changes, particularly at the C1 and C3 positions.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

H1 (Singlet): Typically appears at ~9.2–9.5 ppm in the free base. In the HCl salt, this proton experiences a strong downfield shift (deshielding) to ~9.7–10.0 ppm due to the positive charge on the adjacent nitrogen.

-

H3 (Doublet): Shifts downfield from ~8.6 ppm (free base) to ~8.8–9.0 ppm (salt).

-

Exchangeable Proton: A broad singlet at >12 ppm may be visible in dry DMSO-d₆, corresponding to the N-H⁺ proton.

-

HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic system) and 220 nm.

-

Retention Time Logic: The 8-bromo substituent makes the molecule lipophilic, but the protonated nitrogen (at pH ~2 due to TFA) retains some polarity. Expect elution around 6–7 minutes in a standard gradient.

Part 5: Functional Application (Suzuki-Miyaura Coupling)

The 8-position is sterically congested. Successful coupling requires specific catalytic systems.

Workflow Diagram: Quality Control & Application Logic

Figure 1: Workflow for the stabilization (salt formation) and downstream application of 8-Bromoisoquinoline in medicinal chemistry.

Coupling Protocol (Suzuki): Because the 8-position is peri- to the nitrogen, "ortho-effect" steric hindrance is significant.

-

Catalyst: Use Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ / XPhos . Standard Pd(PPh₃)₄ often fails due to slow oxidative addition at this crowded position.

-

Base: K₃PO₄ or Cs₂CO₃ (stronger bases help overcome steric barriers).

-

Solvent: 1,4-Dioxane/Water (4:1) at 90–100 °C.

Part 6: Safety & Handling (SDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation (handle in a fume hood).

-

-

Storage: Store at room temperature, desiccated. The HCl salt is hygroscopic; exposure to moisture can lead to "clumping" and difficulty in accurate weighing.

-

Spill Cleanup: Sweep up dry. Do not flush into drains (toxic to aquatic life).[2]

References

-

Biosynth. 8-Bromoisoquinoline Product Data & Applications. Retrieved from

-

ChemicalBook. 8-Bromoisoquinoline CAS 63927-22-0 Properties and Safety. Retrieved from

-

PubChem. 8-Bromoquinoline (Isomer Analog) Compound Summary. (Used for comparative physicochemical modeling). Retrieved from

-

ChemScene. 8-Bromoisoquinoline Product Specifications. Retrieved from [3]

-

Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives (WO1999067218A2). Retrieved from

Sources

8-Bromoisoquinoline hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 8-Bromoisoquinoline Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This compound, a key building block in the synthesis of novel pharmaceutical compounds and fluorescent probes, is no exception.[1][2] Its stability directly impacts the reliability of experimental outcomes, the purity of final compounds, and the overall success of research and development projects. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.

Compound Profile: Physicochemical Characteristics

A foundational understanding of this compound's properties is essential for predicting its behavior and designing appropriate storage protocols. The hydrochloride salt form generally enhances stability and simplifies handling compared to its free base counterpart.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrN · HCl | Inferred |

| Molecular Weight | 244.52 g/mol | [4] (base) + HCl |

| Appearance | White to light orange/yellow/green powder or crystal | [1][5] |

| Melting Point | 76 - 81 °C (for the free base) | [1][5] |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [6] |

| Purity (Typical) | ≥ 97-98% (by GC or HPLC) | [1][5] |

The Core of Stability: Understanding Degradation Pathways

The stability of this compound is governed by its inherent chemical structure and its susceptibility to external environmental factors. While a robust molecule, certain conditions can promote degradation, compromising sample integrity. The primary mechanisms of degradation for related compounds are hydrolysis, oxidation, and photolysis.[7]

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions. While some suppliers indicate room temperature storage is acceptable, refrigerated conditions are broadly recommended to minimize the risk of thermal degradation over the long term.[5][8]

-

Light (Photostability): Aromatic halogenated compounds can be sensitive to light. UV radiation can provide the energy to induce cleavage of the carbon-bromine bond, generating radical species that can lead to a cascade of degradation products. Therefore, protection from light is a critical storage parameter.[9][10]

-

Moisture (Hydrolytic Stability): As a hydrochloride salt, the compound can be hygroscopic. It must be stored in a dry environment to prevent moisture absorption.[8][9][10][11] While the C-Br bond on an aromatic ring is generally stable to hydrolysis, extreme pH conditions combined with moisture could facilitate this pathway.

-

Oxygen (Oxidative Stability): The isoquinoline ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, which are listed as incompatible materials.[9] Storage in a tightly sealed container minimizes exposure to atmospheric oxygen. For high-purity standards intended for long-term reference, storage under an inert atmosphere (e.g., argon) is the gold standard.

Potential Degradation Mechanisms

The following diagram illustrates the potential, mechanistically-driven degradation pathways for 8-bromoisoquinoline under stress conditions. Understanding these pathways is the cornerstone of developing stability-indicating analytical methods.

Caption: Potential degradation pathways for 8-bromoisoquinoline.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is a non-negotiable aspect of maintaining the chemical integrity of this compound.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [1][8] | Optimal for long-term stability by minimizing thermal degradation. |

| Atmosphere | Tightly sealed container.[9] For long-term archival, use an inert gas (Argon/Nitrogen). | Prevents ingress of moisture and atmospheric oxygen. Inert gas provides maximum protection against oxidation. |

| Light | Protect from light.[9][10] Use amber glass vials or store in a dark cabinet. | Prevents photolytic degradation. |

| Environment | Store in a dry, cool, well-ventilated place.[9][12] | Ensures a stable macro-environment and prevents moisture condensation. |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound must be segregated from the following:

-

Strong oxidizing agents [9]

-

Strong acids [9]

-

Bases (to prevent conversion to the less stable free base)

Storage Decision Workflow

The following workflow provides a logical process for determining the appropriate storage conditions based on the intended use and required storage duration.

Caption: Decision workflow for selecting storage conditions.

Validating Stability: Experimental Design and Protocols

Stability testing is a systematic process to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[13][14] These studies are essential for determining re-test periods and are a regulatory necessity.[15][16]

Forced Degradation (Stress Testing)

The primary goal of a forced degradation study is to generate representative degradation products and validate that the chosen analytical method is "stability-indicating"—meaning it can accurately separate and quantify the active ingredient from its impurities and degradants.[13][17][18]

Step-by-Step Protocol for Forced Degradation:

-

Prepare Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

-

Apply Stress Conditions: Treat aliquots of the stock solution under the following conditions. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).[13][19]

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for similar time points.[13][19]

-

Oxidation: Add 3-30% H₂O₂ and keep at room temperature, protected from light, for up to 24 hours.[13]

-

Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose the solid and solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

-

Neutralization & Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-performance liquid chromatography (HPLC) system, typically with a photodiode array (PDA) detector to assess peak purity.

-

Evaluation: Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak's area. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak.

Long-Term Stability Study

This study evaluates the stability of the substance under recommended storage conditions to establish a re-test period.[14][20]

Step-by-Step Protocol for Long-Term Stability:

-

Batch Selection: Use at least three primary batches of this compound.[15]

-

Packaging: Store the material in containers that simulate the proposed market packaging.

-

Storage Conditions: Place the samples in validated stability chambers set to the desired long-term conditions, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[20]

-

Testing Frequency: Pull samples for analysis at specified time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[15][20][21]

-

Analysis: At each time point, test the samples for critical quality attributes, including appearance, assay (purity), and degradation products using the validated stability-indicating method.

-

Data Evaluation: Evaluate the data for trends. The re-test period is determined by the time interval during which the substance remains within its established acceptance criteria.

Overall Stability Assessment Workflow

Caption: Workflow for comprehensive stability assessment.

Conclusion

The chemical integrity of this compound is best maintained through a disciplined approach to storage and handling. The most critical parameters to control are temperature, light, and moisture . For routine laboratory use, storage at 2-8°C in a tightly sealed, light-resistant container provides a robust and practical solution. For long-term archival or use as a reference standard, supplementing these conditions with an inert atmosphere is strongly advised. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the quality and reliability of this important chemical intermediate, thereby safeguarding the integrity of their scientific work.

References

- Vertex AI Search. (2010).

- Vertex AI Search. (2022).

- Chem-Impex. 8-Bromoisoquinoline.

- American Elements. 8-Bromoisoquinoline | CAS 63927-22-0.

- Tokyo Chemical Industry. 8-Bromoisoquinoline | 63927-22-0.

- Safety Office.

- CymitQuimica. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride.

- Unknown Source.

- Google Patents.

- Angene Chemical. (2024).

- Carl ROTH.

- ChemicalBook. (2025). 8-Bromoisoquinoline | 63927-22-0.

- European Medicines Agency. (2023).

- ResearchGate. (2025). Summary of the degradation studies for Bromhexine hydrochloride 8 mg....

- ICH. Q1A(R2) Guideline.

- NIH.

- Case Western Reserve University.

- Science.gov.

- Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Unknown Source.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- Research Journal of Pharmacy and Technology.

- Unknown Source. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline H… [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. 8-Bromoisoquinoline | 63927-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]

- 7. rjptonline.org [rjptonline.org]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. database.ich.org [database.ich.org]

- 16. forced degradation study: Topics by Science.gov [science.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 18. assyro.com [assyro.com]

- 19. researchgate.net [researchgate.net]

- 20. ema.europa.eu [ema.europa.eu]

- 21. www3.paho.org [www3.paho.org]

Technical Safety & Handling Guide: 8-Bromoisoquinoline Hydrochloride

[1]

CAS No: 1307316-93-3 (HCl Salt) | Free Base CAS: 63927-22-0 Chemical Formula: C₉H₆BrN[1] · HCl Molecular Weight: 244.52 g/mol Synonyms: 8-Bromoisoquinoline HCl; 8-Bromo-isoquinoline hydrochloride[1]

Part 1: Executive Technical Summary

8-Bromoisoquinoline hydrochloride is a halogenated heterocyclic salt primarily utilized as an electrophilic intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery, specifically in kinase inhibitor and CNS agent development.[1]

As a Senior Application Scientist, I must emphasize that while this compound is a valuable building block, its handling requires strict adherence to Class 6.1 (Toxic) protocols due to the lack of exhaustive toxicological data on this specific salt and the known potency of isoquinoline derivatives. Furthermore, the hydrochloride counterion introduces hygroscopicity, necessitating rigorous moisture control to maintain stoichiometric integrity in sensitive catalytic cycles.

Part 2: Hazard Identification & Toxicology Logic[1]

GHS Classification & Risk Assessment

While specific toxicological endpoints for the HCl salt are often extrapolated from the free base or analogues, the following conservative classification must be applied in a research setting:

| Hazard Category | GHS Code | Hazard Statement | Technical Implication |

| Acute Toxicity (Oral/Dermal) | Category 3 (H301/H311) | Toxic if swallowed or in contact with skin.[1][2] | Isoquinolines are biologically active; assume high potency. Systemic absorption is a critical risk. |

| Skin/Eye Irritation | Category 2 (H315/H319) | Causes skin/serious eye irritation.[1][3] | The HCl moiety can hydrolyze on moist mucous membranes to form trace hydrochloric acid, exacerbating irritation. |

| STOT - Single Exposure | Category 3 (H335) | May cause respiratory irritation.[1] | Inhalation of fine dust is the primary exposure vector during weighing. |

The "Hidden" Hazards

-

Hygroscopicity & Stoichiometry: The HCl salt is prone to absorbing atmospheric moisture. In palladium-catalyzed cross-couplings, using "wet" starting material leads to incorrect molar ratios of the limiting reagent, causing catalyst poisoning or homocoupling side reactions.

-

Sensitization Potential: Aryl bromides can act as skin sensitizers over prolonged exposure. The hydrochloride form increases water solubility, potentially enhancing dermal absorption rates compared to the lipophilic free base.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must be performed within a Class II, Type A2 Chemical Fume Hood or a Powder Containment Balance Enclosure.

-

Airflow Velocity: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm).

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Dry HCl salts are prone to static charge, leading to powder scattering and aerosolization.

PPE Matrix (Task-Based)

| Task | Hand Protection | Eye/Face Protection | Respiratory | Body Protection |

| Solids Handling (Weighing < 1g) | Double Nitrile (0.11mm min).[1] Change outer glove immediately if contaminated. | Chemical Safety Goggles (ANSI Z87.1). | N95/FFP2 (if outside hood - not recommended) | Lab coat (buttoned), long sleeves.[1] |

| Solution Preparation (> 100mM) | Silver Shield / Laminate gloves (if using DCM/DMF). Nitrile is permeable to many organic solvents used with this compound. | Chemical Safety Goggles + Face Shield.[4] | Half-mask respirator with organic vapor/acid gas cartridges (if spill risk exists).[1] | Chemical-resistant apron.[1] |

| Spill Cleanup | Double Nitrile + Utility Outer Glove. | Full-face respirator or PAPR.[1] | P100/HEPA filter. | Tyvek® coveralls. |

Part 4: Operational Handling Protocols

Storage & Stability (The "Chain of Custody")

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

-

Self-Validation Step: Before use, inspect the solid.[1] It should be a white to off-white free-flowing powder .[1] If it appears clumpy, yellowed, or sticky, hydrolysis or degradation has occurred. Recrystallization or disposal is required.

Weighing & Transfer Workflow

-

Objective: Prevent aerosolization and moisture uptake.[5]

-

Protocol:

-

Acclimate the container to room temperature before opening to prevent condensation.

-

Place a tared vial inside the fume hood.

-

Use a disposable anti-static spatula.

-

Do not return excess material to the stock container. This cross-contaminates the anhydrous stock with atmospheric moisture.

-

Dissolve immediately after weighing if possible.

-

Solubilization & Reaction Setup

-

Solvent Compatibility: Soluble in DMSO, Methanol, and Water. Sparingly soluble in non-polar solvents (DCM, Toluene) unless converted to free base in situ.

-

Acidic Nature: When dissolving in protic solvents, the solution will be acidic. Ensure your reaction buffer or base (e.g., K₂CO₃, Cs₂CO₃) accounts for the neutralization of the HCl equivalent before the catalytic cycle begins.

Part 5: Emergency Response & Waste Disposal[1]

Visualization: Emergency Decision Logic

Caption: Decision logic for immediate response to exposure or environmental release of 8-Bromoisoquinoline HCl.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic, Halogenated).

-

Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to avoid exothermic neutralization or generation of bromine gas (in extreme oxidizing conditions).

-

Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone) and dispose of in the "Halogenated Organic Solvents" waste container. Label clearly with CAS number.

Part 6: Handling Lifecycle Diagram

Caption: Lifecycle workflow ensuring compound stability and operator safety from receipt to disposal.

References

Sources

- 1. 63927-22-0|8-Bromoisoquinoline|BLD Pharm [bldpharm.com]

- 2. lobachemie.com [lobachemie.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dollycorporation.com [dollycorporation.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

- 9. americanelements.com [americanelements.com]

role of 8-Bromoisoquinoline hydrochloride in medicinal chemistry

An In-Depth Technical Guide to the Role of 8-Bromoisoquinoline Hydrochloride in Medicinal Chemistry

Abstract

8-Bromoisoquinoline and its hydrochloride salt represent a cornerstone scaffold in modern medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic application as a versatile building block in drug discovery. We will explore its critical role in the synthesis of targeted therapeutics, including enzyme inhibitors and agents for neurological disorders, by leveraging the reactivity of the C8-bromo substituent. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this pivotal intermediate.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Derivatives have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Within this class, 8-bromoisoquinoline serves as a particularly valuable starting material. Its utility stems from the bromine atom at the 8-position, which acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[4]

The hydrochloride salt form is frequently employed in drug development to enhance the aqueous solubility and stability of the basic isoquinoline nitrogen, facilitating handling, formulation, and biological testing. This guide will focus on the strategic application of this building block, bridging the gap between synthetic methodology and therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is paramount for its effective use.

Key Properties

The fundamental properties of 8-bromoisoquinoline are summarized below.

| Property | Value | Reference |

| CAS Number | 63927-22-0 | |

| Molecular Formula | C₉H₆BrN | |

| Molecular Weight | 208.06 g/mol | |

| Physical Form | Pale-yellow to brown powder or crystals | |

| Purity | Typically ≥98% (HPLC) | |

| Storage | Sealed in dry, room temperature conditions. |

Synthesis of 8-Bromoisoquinoline

The regioselective bromination of the electron-poor isoquinoline ring system requires careful control of reaction conditions. A robust and scalable method involves electrophilic bromination using N-Bromosuccinimide (NBS) in a strong acidic medium, which protonates the ring and directs the substitution.

Caption: A generalized workflow for the synthesis of 8-bromoisoquinoline.

This protocol is adapted from established literature procedures for the synthesis of bromoisoquinoline derivatives.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a temperature probe, slowly add isoquinoline (1.0 equiv.) to well-stirred, concentrated sulfuric acid (H₂SO₄) at a rate that maintains the internal temperature below 30°C.

-

Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1.1 equiv.) to the vigorously stirred solution in small portions. The causality for this step is critical: portion-wise addition is essential to control the exotherm and maintain the internal temperature between -22°C and -26°C, which maximizes the selectivity for the 8-position over the 5-position.

-

Reaction Monitoring: Stir the suspension efficiently for 2 hours at -22°C, followed by 3 hours at -18°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Quenching: Carefully pour the homogeneous reaction mixture onto crushed ice. This step safely quenches the reaction and dilutes the strong acid.

-

Neutralization & Extraction: Place the flask in an ice water bath and slowly basify the solution by adding concentrated ammonium hydroxide (NH₄OH) until the pH is > 9. Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield pure 8-bromoisoquinoline.

The Role of 8-Bromoisoquinoline as a Versatile Synthetic Hub

The true power of 8-bromoisoquinoline in medicinal chemistry lies in its capacity to serve as a scaffold for diversification. The C8-bromo group is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Diversification of the 8-bromoisoquinoline scaffold via cross-coupling.

This strategic diversification allows for the systematic exploration of the structure-activity relationship (SAR) around the isoquinoline core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Applications in the Synthesis of Bioactive Molecules

8-Bromoisoquinoline is a documented intermediate in the synthesis of several classes of pharmacologically active compounds.

Inhibitors of 12-Lipoxygenase (12-LOX)

The enzyme 12-lipoxygenase (12-LOX) is a key player in the biosynthesis of pro-inflammatory and pro-thrombotic lipid mediators, making it a significant target for cardiovascular and inflammatory diseases.[5][6] 8-Bromoisoquinoline is a precursor for synthesizing potent 12-LOX inhibitors. While specific compounds are proprietary, the general synthetic strategy involves using the 8-bromo position to introduce complex side chains that interact with the enzyme's active site.[7] The quinoline/isoquinoline scaffold itself has been shown to be effective against this target.[8]

Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors

Glutamate transporters, such as EAAT1, are critical for regulating neurotransmitter levels in the central nervous system. Dysregulation is implicated in various neurological disorders. UCPH-102 is a known selective inhibitor of EAAT1, and its synthesis utilizes 8-bromoisoquinoline as a key starting material.[2][9] Notably, UCPH-102 has demonstrated the ability to cross the blood-brain barrier, with oral administration in rats yielding significant brain concentrations, a crucial property for a CNS-acting drug.[10][11]

Anticancer Agents

The quinoline and isoquinoline cores are prevalent in oncology drug discovery.[12][13] Brominated derivatives, in particular, have shown potent antiproliferative activity against various cancer cell lines. The bromine atom can either be a key pharmacophoric feature contributing to binding affinity or serve as a synthetic handle to build more complex, targeted molecules. Some derivatives have been shown to induce apoptosis and inhibit topoisomerase I, a critical enzyme for DNA replication in cancer cells.[12][13]

Quantitative Biological Data

The following table summarizes the in vitro activity of various quinoline and isoquinoline derivatives, illustrating the therapeutic potential of this scaffold class.

| Compound Class/Derivative | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

| 2-Aryl Quinoline (Compound 7b) | 12R-Lipoxygenase | 12.48 ± 2.06 µM | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [12] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | 25.6 µg/mL | [12] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon Carcinoma) | 5.45 µg/mL | [13] |

| 8-Hydroxytubulosine (Isoquinoline Alkaloid) | MDA-MB-231 (Breast Cancer) | 0.06 µM | [1] |

| UCPH-102 (Isoquinoline derivative) | EAAT1 Transporter | Selective Inhibitor | [10] |

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most important transformation of 8-bromoisoquinoline in drug discovery.[4][14] It allows for the direct formation of a C-C bond with an aryl or heteroaryl boronic acid.

This is a generalized protocol based on standard literature procedures and can be optimized for specific substrates.[15][16]

-

Reagent Setup: To a dry reaction vial, add 8-bromoisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This step is self-validating; failure to adequately remove oxygen will result in catalyst deactivation and poor or no conversion.

-

Solvent/Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

-

Reaction Execution: Place the sealed vial in a preheated heating block (typically 80-100 °C) and stir vigorously for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the desired 8-aryl-isoquinoline.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its robust synthesis and the versatile reactivity of the C8-bromo substituent provide medicinal chemists with a reliable platform for generating novel, diverse, and potent bioactive molecules. The proven success in developing inhibitors for enzymes like 12-LOX and transporters like EAAT1 underscores its value.

Future applications will likely expand into areas such as photopharmacology, where the isoquinoline core can be functionalized to create light-activated drugs, and the development of novel fluorescent probes for biological imaging.[12] As targeted therapies become more complex, the fundamental importance of versatile and reliable building blocks like 8-bromoisoquinoline will only continue to grow.

References

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

-

Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. (2023, May 12). PubMed. Retrieved February 11, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

A Synthetic and Mechanistic Investigation of Novel 12-Lipoxygenase Inhibitors for Platelet Activation and Ischemic Reperfusion Injury. (n.d.). eScholarship. Retrieved February 11, 2026, from [Link]

-

Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and UCPH-102: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs. (n.d.). Europe PMC. Retrieved February 11, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH. Retrieved February 11, 2026, from [Link]

-

New insights into the structure-activity-relationship of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitors UCPH-101 and UCPH-102. (n.d.). University of Copenhagen Research Portal. Retrieved February 11, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved February 11, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024, May 6). PMC. Retrieved February 11, 2026, from [Link]

- 12-lipoxygenase inhibitors for the treatment of lupus. (n.d.). Google Patents.

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24). SciELO. Retrieved February 11, 2026, from [Link]

-

Lipoxygenase inhibitors. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). MedChemComm (RSC Publishing). Retrieved February 11, 2026, from [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102. (2016, February 17). PubMed. Retrieved February 11, 2026, from [Link]

-

Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102. (2016, January 22). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and UCPH-102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A Synthetic and Mechanistic Investigation of Novel 12-Lipoxygenase Inhibitors for Platelet Activation and Ischemic Reperfusion Injury [escholarship.org]

- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. EP4615432A2 - 12-lipoxygenase inhibitors for the treatment of lupus - Google Patents [patents.google.com]

- 8. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and UCPH-102: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to Sourcing High-Purity 8-Bromoisoquinoline Hydrochloride for Research and Development

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical considerations for sourcing high-purity 8-Bromoisoquinoline hydrochloride. We will explore the significance of this compound, the stringent purity requirements for scientific applications, and a systematic approach to supplier evaluation and material validation.

The Strategic Importance of 8-Bromoisoquinoline in Modern Chemistry

8-Bromoisoquinoline is a versatile heterocyclic building block, recognized for its pivotal role in medicinal chemistry, organic synthesis, and materials science.[1][2] Its structure, featuring a bromine substituent at the 8-position of the isoquinoline ring, serves as a key intermediate for creating more complex and bioactive molecules.[1][2]

The isoquinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of binding to a diverse range of biological targets with high affinity.[3] The addition of a bromine atom provides a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[1][4] This reactivity has enabled its use in the development of:

-

Pharmaceuticals: It is a precursor in the synthesis of novel therapeutic agents, with research exploring its potential in developing drugs for neurological disorders and innovative anticancer therapies.[1][5]

-

Fluorescent Probes: The compound is used to create fluorescent markers for biological imaging, allowing researchers to visualize cellular processes.[1][2]

-

Ligand Design: In coordination chemistry, it is employed in designing ligands for metal complexes, which are crucial for catalysis and materials science applications.[1]

For laboratory use, the compound is often supplied as a hydrochloride salt to enhance its stability and solubility in aqueous and polar organic solvents.

Defining "High-Purity": The Imperative of Analytical Verification

In a research and development context, "high-purity" is not a subjective term. It is an analytically defined standard, typically ≥98% purity as determined by High-Performance Liquid Chromatography (HPLC) .[1] The rationale for this stringent requirement is rooted in the principles of scientific integrity and reproducibility.

-

Causality of Experimental Failure: The presence of impurities, even in small amounts, can have significant downstream consequences. Uncharacterized impurities can act as catalysts, inhibitors, or confounding variables in biological assays, leading to erroneous data, artifactual results, and misinterpreted structure-activity relationships (SAR).

-

The Certificate of Analysis (CoA): A Non-Negotiable Requirement: A comprehensive CoA is the primary document that validates a supplier's quality claims.[6] It should not merely state a purity value but provide the raw data or spectra from the analytical tests performed. Researchers must scrutinize the CoA for identity confirmation (¹H NMR, MS) and a quantitative purity assessment (HPLC or qNMR).

Suppliers may offer various grades of material, such as Reagent, Technical, or Pharmaceutical Grade.[7] For early-stage research, a high-purity reagent grade is standard. For later-stage drug development, materials compliant with Good Manufacturing Practices (GMP) may be required, which involves a much higher level of regulatory scrutiny and documentation.

Supplier Due Diligence: A Framework for Selection

Selecting a supplier is a critical decision that impacts project timelines, budget, and the validity of your results. A robust evaluation process should be based on the following pillars:

-

Analytical Transparency: The supplier must provide a detailed, batch-specific Certificate of Analysis with every shipment. This document should clearly outline the methods used for purity determination.

-

Batch-to-Batch Consistency: A reliable supplier maintains rigorous quality control systems to minimize variability between different production lots. This is essential for long-term studies and ensuring that results obtained today can be reproduced tomorrow.

-

Scalability: For drug development professionals, the ability of a supplier to scale production from milligrams and grams for initial screening to kilograms for preclinical and clinical studies is paramount.[7][8] This avoids the costly and time-consuming process of re-validating a new supplier mid-project.

-

Technical Support and Documentation: Reputable suppliers provide access to technical support scientists who can answer questions about product stability, solubility, and handling. Comprehensive Safety Data Sheets (SDS) are also mandatory.

Commercial Suppliers of 8-Bromoisoquinoline and its Hydrochloride Salt

The following table summarizes a selection of commercial suppliers. This is not an exhaustive list, and researchers should perform their own due diligence based on the criteria outlined above.

| Supplier | Purity Specification | Available Quantities | Key Features |

| American Elements | Can produce high and ultra-high purity forms (99% to 99.999%+) and various grades including Pharmaceutical Grade.[7] | Bulk and custom quantities available.[7] | Specializes in custom specifications and high-purity materials.[7] |

| ChemScene | ≥97% or ≥98%.[9] | Milligrams to grams. | Provides detailed GHS and hazard information.[9] |

| Biosynth | Purity specifications provided. | Grams to 100g+ quantities.[10] | Offers products for pharmaceutical testing.[10] |

| Chem-Impex | ≥ 98% (HPLC).[1] | Milligrams to grams. | Provides melting point and appearance data.[1] |

| Oakwood Chemical | Purity specifications provided. | Milligrams to grams.[11] | Indicates stock status in the USA.[11] |

| ChemicalBook Aggregator | Varies by listed supplier (e.g., TCI, Energy Chemical).[12] | Varies by supplier. | A platform to compare offerings from multiple global suppliers.[12] |

The Self-Validating System: In-House Analytical Confirmation

Trust in a supplier's CoA should always be verified. An effective internal quality control (QC) process forms a self-validating system to ensure the identity and purity of incoming critical reagents.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It separates the main compound from any impurities, and the relative peak area provides a precise purity percentage.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the most powerful technique for confirming the chemical structure of the molecule. The resulting spectrum is a unique "fingerprint." For 8-Bromoisoquinoline, the proton NMR spectrum in DMSO-d6 should show characteristic signals, including a singlet for the proton at the 9-position (around 9.48 ppm) and distinct doublets and triplets for the other aromatic protons.[12]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For 8-Bromoisoquinoline, a key diagnostic feature is the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will show two major peaks separated by 2 m/z units (e.g., [M+H]⁺ at ~208 and ~210 amu), providing definitive evidence of a monobrominated compound.[12]

Workflow for Incoming Material Quality Control

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

- 3. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.chemscene.com [file.chemscene.com]

- 7. americanelements.com [americanelements.com]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. biosynth.com [biosynth.com]

- 11. 8-Bromoisoquinoline [oakwoodchemical.com]

- 12. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction of 8-Bromoisoquinoline Hydrochloride

Introduction: Unlocking the Potential of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials. The ability to functionalize this heterocyclic system with precision is paramount for the development of novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, offers a direct route to introduce alkynyl moieties onto the isoquinoline backbone.[1][2] This protocol provides a detailed guide for the successful Sonogashira coupling of 8-bromoisoquinoline hydrochloride, a common starting material in synthetic campaigns.

A particular challenge with this substrate is its formulation as a hydrochloride salt. The protonated nitrogen of the isoquinoline ring necessitates careful consideration of the reaction conditions, specifically the choice and stoichiometry of the base, to ensure the generation of the active, neutral isoquinoline species in situ for efficient catalytic turnover. This guide will address this challenge and provide protocols for both traditional copper-co-catalyzed and copper-free Sonogashira conditions, along with insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for rationalizing reaction parameters and troubleshooting.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (8-bromoisoquinoline), forming a Pd(II) intermediate.

-

Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[3]

-

Reductive Elimination: The desired alkynylated isoquinoline product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

-

Transmetalation: This copper acetylide then participates in the palladium cycle.

Diagram of the Sonogashira Catalytic Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Handling of this compound

A key consideration for this substrate is the presence of the hydrochloride salt. The protonated nitrogen of the isoquinoline ring renders it inactive in the catalytic cycle and can react with the base. To address this, an additional equivalent of the amine base must be used to neutralize the HCl and generate the free base of 8-bromoisoquinoline in situ.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of this compound). Then, add the amine base (e.g., Et₃N, 3.0 eq). The additional equivalent of base is crucial for neutralizing the hydrochloride salt.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Standard Sonogashira Coupling

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 8-Bromoisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and functional materials. Its unique photophysical properties make it an attractive core for the development of fluorescent probes. This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes utilizing 8-bromoisoquinoline hydrochloride as a key building block. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, to functionalize the 8-position of the isoquinoline ring with various fluorogenic moieties. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers in academia and industry to develop bespoke fluorescent tools for a range of applications, including cellular imaging and analyte detection.

Introduction: The Versatility of the Isoquinoline Scaffold in Fluorescence Probe Design

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology and drug discovery.[1] These tools enable the visualization and quantification of biological processes in real-time and with high spatial resolution.[2] The isoquinoline core, with its inherent fluorescence and versatile chemical handles, presents an exceptional platform for the design of such probes.[3][4][5] Specifically, 8-bromoisoquinoline serves as a readily available and highly versatile starting material. The bromine atom at the 8-position is amenable to a variety of carbon-carbon bond-forming reactions, allowing for the introduction of a diverse range of functionalities that can tune the photophysical properties and biological targeting of the resulting probe.[6]

This guide will focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling. These palladium-catalyzed methods offer mild reaction conditions, high functional group tolerance, and broad substrate scope, making them ideal for the synthesis of complex molecular architectures.[7][8]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The key to unlocking the potential of this compound as a scaffold for fluorescent probes lies in the strategic formation of new carbon-carbon bonds at the C8-position. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

The Suzuki-Miyaura Coupling: A Robust Method for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[9] It is a highly reliable method for constructing biaryl systems, which are common structural motifs in fluorescent dyes.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoisoquinoline to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful for introducing a rigid ethynyl linker into the probe structure, which can be beneficial for maintaining or enhancing fluorescence.

Mechanism of the Sonogashira Coupling:

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation and reductive elimination.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.

Application Note 1: Synthesis of an 8-Arylisoquinoline Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of an 8-arylisoquinoline fluorescent probe, using pyrene-1-boronic acid as a representative coupling partner. Pyrene is a well-known fluorophore with a long fluorescence lifetime and sensitivity to its local environment.

Materials and Reagents

-

This compound

-

Pyrene-1-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Step-by-Step Protocol

-

Preparation of the Reaction Mixture:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-(pyren-1-yl)isoquinoline.

-

Characterization

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Note 2: Synthesis of an 8-Alkynylisoquinoline Fluorescent Probe via Sonogashira Coupling

This protocol outlines the synthesis of an 8-alkynylisoquinoline fluorescent probe. A representative example would be the coupling of 8-bromoisoquinoline with a terminal alkyne-functionalized dansyl fluorophore.

Materials and Reagents

-

This compound

-

Terminal alkyne-functionalized fluorophore (e.g., Dansyl acetylene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Step-by-Step Protocol

-

Preparation of the Reaction Mixture:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

-

Reaction Execution:

-

Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask via syringe.

-

Stir the reaction mixture at 60 °C for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 8-alkynylisoquinoline probe.

-

Characterization

Confirm the identity and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Photophysical Properties of Isoquinoline-Based Fluorescent Probes

The photophysical properties of the synthesized probes are critical for their application. The following table summarizes typical photophysical data for isoquinoline derivatives found in the literature.[10][11] It is important to experimentally determine these values for any newly synthesized probe.

| Probe Scaffold | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |

| 8-(Pyren-1-yl)isoquinoline (Predicted) | ~340-370 | ~380-450 | Moderate to High | ~40-80 | Dichloromethane | [12] |

| 8-(Dansyl-ethynyl)isoquinoline (Predicted) | ~330-350 | ~500-550 | Moderate | >150 | Acetonitrile | [10] |

| Boroisoquinolines | 400-600 | >100 nm Stokes Shift | - | >100 | - | [4][11] |

| 3-Substituted Isoquinolines | ~358-383 | ~395-446 | 0.20-0.90 | - | - | [3] |

Application Focus: Fluorescent Probes for Zinc Ion Detection

Derivatives of 8-aminoquinoline and 8-hydroxyquinoline are well-established fluorescent chemosensors for the detection of metal ions, particularly zinc (Zn²⁺).[13][14][15] The nitrogen atom of the isoquinoline ring and a suitably positioned heteroatom from a substituent at the 8-position can act as a chelating unit for Zn²⁺. Upon binding to Zn²⁺, the photophysical properties of the probe, such as fluorescence intensity, can be significantly altered, providing a measurable signal for the presence of the ion.[1][16][17] The probes synthesized from 8-bromoisoquinoline can be designed to incorporate such chelating moieties, opening up possibilities for their use in studying the biological roles of zinc.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions provide efficient and reliable methods for the introduction of a wide range of fluorogenic groups at the 8-position. The protocols outlined in this guide offer a solid foundation for researchers to develop customized fluorescent probes for various applications in chemical biology, materials science, and drug discovery. The adaptability of these synthetic strategies allows for the fine-tuning of the photophysical and biological properties of the probes to meet specific experimental needs.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 1-, 3-, 6-, and 8-Tetrasubstituted Asymmetric Pyrene Derivatives with Electron-Donors and -Acceptors: High Photostability and Regioisomer-Specific Photophysical Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

MDPI. (n.d.). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Retrieved from [Link]

-

MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

-

MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

-